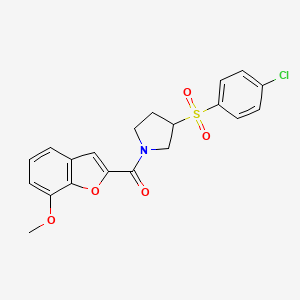
3-(4-chlorobenzenesulfonyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-chlorobenzenesulfonyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidine is a useful research compound. Its molecular formula is C20H18ClNO5S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-chlorobenzenesulfonyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidine is a complex organic molecule notable for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. Its structure includes a pyrrolidine ring, a benzofuran moiety, and a sulfonyl group, which contribute to its biological activity. This article reviews the biological activities of this compound, supported by relevant research findings and case studies.
Structural Characteristics
The molecular formula of the compound is C20H18ClNO5S with a molecular weight of 405.88 g/mol. The presence of various functional groups plays a crucial role in its reactivity and biological effects.
Anti-inflammatory Effects
Research indicates that This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages, suggesting that it may modulate inflammatory responses effectively. The inhibition of NO production is crucial as excessive NO is associated with various inflammatory diseases.
Anticancer Properties
The compound shows promise in anticancer activity, particularly against certain cancer cell lines. Preliminary studies suggest that it may selectively inhibit the growth of cancer cells, although detailed studies are required to elucidate these effects fully. The unique structural features contribute to its selective activity against specific cancer types.
In comparative analyses, similar benzofuran derivatives have been shown to possess significant cytotoxicity against leukemia cells with IC50 values indicating effective inhibition without affecting normal cells . These findings underscore the potential of benzofuran-based compounds in cancer therapeutics.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique biological activities of This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Sulfonamide group | Antimicrobial properties |
| Benzofuran derivatives | Benzofuran core | Antioxidant activity |
| Pyrrolidine-based compounds | Pyrrolidine ring | Neuroprotective effects |
The combination of anti-inflammatory and potential anticancer activities in this compound is not commonly found together in similar compounds, making it a candidate for further research and development.
Case Studies
Although specific case studies on this compound are scarce, related benzofuran derivatives have been extensively studied. For instance, one study highlighted a bromomethyl-substituted benzofuran that exhibited remarkable cytotoxic activity against leukemia cells . This suggests that modifications to the benzofuran structure can significantly influence biological activity.
Another study focused on the structural modifications of benzofurans that enhanced their antiproliferative activities against various cancer cell lines, indicating that similar approaches could be applied to optimize This compound for improved efficacy .
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-26-17-4-2-3-13-11-18(27-19(13)17)20(23)22-10-9-16(12-22)28(24,25)15-7-5-14(21)6-8-15/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXPOCOIVRXPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














